2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE
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Overview
Description
2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with both aromatic and aliphatic components, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the ester linkage: This can be achieved by reacting 4-methylphenyl acetic acid with an appropriate alcohol under acidic conditions to form the ester.
Amination: The ester is then reacted with 3-chloroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Oxidation: The final step involves the oxidation of the intermediate to introduce the oxo group, using an oxidizing agent like PCC (pyridinium chlorochromate).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO4 (potassium permanganate)
Reduction: NaBH4 (sodium borohydride), LiAlH4 (lithium aluminium hydride)
Substitution: HNO3 (nitric acid) for nitration, Br2 (bromine) for bromination
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-oxoethyl 4-[(4-chlorophenyl)amino]-4-oxobutanoate
- 2-(4-Methylphenyl)-2-oxoethyl 4-[(3-bromophenyl)amino]-4-oxobutanoate
- 2-(4-Methylphenyl)-2-oxoethyl 4-[(3-fluorophenyl)amino]-4-oxobutanoate
Uniqueness
2-(4-METHYLPHENYL)-2-OXOETHYL 3-[(3-CHLOROPHENYL)CARBAMOYL]PROPANOATE is unique due to the presence of both 4-methylphenyl and 3-chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups can lead to enhanced activity and selectivity in various applications compared to similar compounds.
Properties
Molecular Formula |
C19H18ClNO4 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C19H18ClNO4/c1-13-5-7-14(8-6-13)17(22)12-25-19(24)10-9-18(23)21-16-4-2-3-15(20)11-16/h2-8,11H,9-10,12H2,1H3,(H,21,23) |
InChI Key |
STXBNUPMRGHCJO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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